molecular formula C13H13NO B3152007 7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one CAS No. 7257-25-2

7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one

Cat. No. B3152007
CAS RN: 7257-25-2
M. Wt: 199.25 g/mol
InChI Key: PHIOOOPODSRCSJ-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one is a compound with the linear formula C13H13NO . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H13NO/c15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14H,2,4,6,8H2 . This indicates the presence of a cyclohepta[b]indole backbone with a ketone functional group at the 6-position .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 199.25 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

    Antiviral Activity

    • Researchers have explored the antiviral potential of this compound. For instance, a study investigated its inhibitory effects on the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase. The compound demonstrated promising activity against HCV, which is a significant step in antiviral drug development.

properties

IUPAC Name

7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIOOOPODSRCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
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Reactant of Route 5
Reactant of Route 5
7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Reactant of Route 6
7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one

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